
Application Notes and Protocols for Microbial
Biosynthesis of Catharanthine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Catharanthine sulfate

Cat. No.: B8038114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for

the microbial biosynthesis of catharanthine, a crucial precursor to the anticancer drugs

vinblastine and vincristine. The information is curated from recent advancements in the

metabolic engineering of yeast, offering a promising alternative to traditional plant extraction

methods.

Introduction
Catharanthine is a monoterpenoid indole alkaloid (MIA) naturally produced by the Madagascar

periwinkle, Catharanthus roseus. Due to its complex structure, chemical synthesis is

challenging, and extraction from the plant yields low quantities. Metabolic engineering of

microorganisms, particularly Saccharomyces cerevisiae, has emerged as a viable and scalable

platform for the production of catharanthine. This document details the metabolic pathways,

genetic engineering strategies, fermentation protocols, and analytical methods employed in this

burgeoning field.

Quantitative Data Summary
The following table summarizes the reported quantitative data for catharanthine production in

genetically engineered microbial hosts.
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Engineered
Strain

Host Organism
Fermentation
Method

Catharanthine
Titer

Reference

Engineered S.

cerevisiae

Saccharomyces

cerevisiae
Shake Flask 527.1 µg/L [1][2]

Engineered P.

pastoris
Pichia pastoris Not Specified 2.57 mg/L [3]

Engineered S.

cerevisiae

Saccharomyces

cerevisiae
Fed-batch 91.4 µg/L [4][5]

Metabolic Pathway and Engineering Strategies
The biosynthesis of catharanthine in yeast involves the heterologous expression of a multi-step

enzymatic pathway from C. roseus. The pathway starts from the central metabolites geranyl

pyrophosphate (GPP) and tryptophan.

Key Biosynthetic Genes for Catharanthine Production
The complete biosynthetic pathway to catharanthine from strictosidine aglycone involves the

expression of several key enzymes from C. roseus:

Strictosidine β-D-glucosidase (SGD): Converts strictosidine to strictosidine aglycone.

Geissoschizine Synthase (GS): An enzyme that acts on strictosidine aglycone.

Geissoschizine Oxidase (GO): Oxidizes geissoschizine.

Redox1 and Redox2: Reductase enzymes in the pathway.

Stemmadenine Acetyltransferase (SAT): Acetylates stemmadenine.

Precondylocarpine Acetate Synthase (PAS): Synthesizes precondylocarpine acetate.

Dihydroprecondylocarpine Acetate Synthase (DPAS): Acts on a precursor to form

dihydroprecondylocarpine acetate.

Catharanthine Synthase (CS): The terminal enzyme that produces catharanthine.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://static.igem.org/mediawiki/2019/8/8a/T--Bielefeld-CeBiTec--SDMedium_Protocol.pdf
https://www.researchgate.net/publication/366607542_De_Novo_Biosynthesis_of_Vindoline_and_Catharanthine_in_Saccharomyces_cerevisiae
https://www.biorxiv.org/content/10.1101/846006v4.full-text
https://www.researchgate.net/publication/366955661_Yeast_Peptone_Dextrose_YPD_medium_v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC11611011/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8038114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolic Engineering Approaches
To enhance catharanthine production, several metabolic engineering strategies are employed:

Precursor Supply Enhancement: Overexpression of key genes in the upstream mevalonate

(MVA) pathway to increase the pool of the terpenoid precursor GPP.

CRISPR/Cas9-mediated Gene Integration: Stable integration of the heterologous pathway

genes into the yeast genome to ensure consistent expression.

Bottleneck Identification and Removal: Overexpression of rate-limiting enzymes in the

catharanthine pathway, such as Geissoschizine Synthase (GS) and

Dihydroprecondylocarpine Acetate Synthase (DPAS), has been shown to significantly

increase titers.[1]

Cofactor Engineering: Ensuring a sufficient supply of cofactors like NADPH and acetyl-CoA,

which are essential for the activity of pathway enzymes.

Experimental Protocols
The following are detailed protocols for the key experiments involved in the microbial

biosynthesis of catharanthine.

Protocol 1: Construction of Catharanthine-Producing S.
cerevisiae
This protocol outlines the general steps for introducing the catharanthine biosynthetic pathway

into S. cerevisiae using CRISPR/Cas9-mediated genome integration.

1. Plasmid Construction:

Synthesize codon-optimized versions of the C. roseus genes for the catharanthine pathway.
Clone each gene into a yeast expression vector under the control of a strong promoter (e.g.,
TEF1, PGK1).
Construct guide RNA (gRNA) expression plasmids targeting specific integration sites in the
yeast genome.

2. Yeast Transformation:
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Prepare competent S. cerevisiae cells using the lithium acetate/polyethylene glycol
(LiAc/PEG) method.
Co-transform the yeast cells with the Cas9 expression plasmid, the gRNA plasmid(s), and
the linear DNA fragments containing the biosynthetic gene expression cassettes flanked by
homology arms for the target integration sites.
Plate the transformed cells on selective synthetic defined (SD) medium lacking the
appropriate nutrients to select for successful transformants.

3. Verification of Transformants:

Perform colony PCR on the resulting colonies to verify the correct integration of the gene
cassettes.
Sequence the integration junctions to confirm scarless insertion.

Protocol 2: Shake Flask Fermentation for Catharanthine
Production
This protocol is for small-scale production of catharanthine in shake flasks to screen

engineered strains.

1. Media Preparation:

YPD Medium: 10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose.
Synthetic Defined (SD) Medium: 6.7 g/L Yeast Nitrogen Base without amino acids, 20 g/L
glucose, and the appropriate amino acid drop-out mix for plasmid selection.

2. Inoculum Preparation:

Inoculate a single colony of the engineered yeast strain into 5 mL of selective SD medium.
Incubate at 30°C with shaking at 220 rpm for 16-18 hours.

3. Production Culture:

Inoculate 50 mL of YPD medium in a 250 mL baffled shake flask with the overnight culture to
an initial OD600 of 0.1.
Incubate at 30°C with shaking at 220 rpm for 48-72 hours.
If using inducible promoters (e.g., GAL), add the inducer (e.g., galactose) at the appropriate
time point.
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Protocol 3: Fed-Batch Fermentation for Enhanced
Catharanthine Production
This protocol describes a fed-batch fermentation strategy to achieve higher cell densities and

improved catharanthine titers.

1. Bioreactor Setup:

Prepare a 1 L bioreactor with 500 mL of defined fermentation medium.
Sterilize the bioreactor and medium.

2. Inoculum Development:

Grow a pre-culture of the engineered yeast strain in selective SD medium.
Use the pre-culture to inoculate a seed culture in YPD medium and grow to late exponential
phase.

3. Fed-Batch Fermentation:

Inoculate the bioreactor with the seed culture.
Maintain the temperature at 30°C and pH at 5.0 (controlled with NH4OH).
Maintain dissolved oxygen (DO) above 40% by controlling the agitation and aeration rate.
After the initial batch phase (consumption of initial carbon source), initiate feeding of a
concentrated feed medium.
Feed Medium Example: A concentrated solution of glucose, yeast extract, and peptone.
Feeding Strategy: A constant feed rate or a DO-stat strategy where the feed rate is adjusted
to maintain a constant DO level.
Continue the fermentation for 7-11 days.

Protocol 4: Extraction and Quantification of
Catharanthine
This protocol details the extraction of catharanthine from the fermentation broth and its

quantification using HPLC-MS.

1. Sample Preparation:

Centrifuge 1 mL of the fermentation broth at 12,000 rpm for 2 minutes.
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To the supernatant, add an equal volume of ethyl acetate containing 0.1% formic acid.
Vortex vigorously for 1 minute to extract the alkaloids into the organic phase.
Centrifuge to separate the phases and collect the upper organic layer.
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
Reconstitute the dried extract in a known volume of methanol for analysis.

2. HPLC-MS Analysis:

HPLC System: A standard HPLC system coupled to a mass spectrometer.
Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A linear gradient from 10% B to 90% B over a specified time.
Flow Rate: 1.0 mL/min.
Detection: UV detection at 254 nm and mass spectrometry in positive ion mode.
Quantification: Use a standard curve of authentic catharanthine to quantify the concentration
in the samples. Monitor the specific m/z transition for catharanthine (e.g., m/z 337.1 ->
144.15).[1]

Visualizations
Diagram 1: Catharanthine Biosynthetic Pathway in
Engineered Yeast
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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